

Crystal Structure & Solid-State Performance: 4-Substituted Oxazole Hydrochloride Salts

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Compound of Interest

Compound Name: 4-(3-Piperidyl)oxazole;hydrochloride
Cat. No.: B15363338

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Executive Summary: The "Steric Gate" at Position 4

The formation of stable, crystalline hydrochloride salts of oxazoles is synthetically non-trivial due to the weak basicity of the oxazole nucleus (

of conjugate acid

). While protonation occurs at the N3 nitrogen, the 4-substituent plays a critical, often overlooked role in solid-state performance. It acts as a "steric gate," governing the approach of the chloride counterion and the subsequent packing efficiency of the crystal lattice.

This guide compares the crystallographic and physicochemical performance of 4-substituted oxazole HCl salts, providing a roadmap for selecting the optimal derivative for drug development.

Structural Comparison: Impact of the 4-Substituent

The following table synthesizes crystallographic data and stability profiles for oxazole HCl salts, categorized by the steric and electronic nature of the group at the 4-position.

Feature	4-Unsubstituted (4-H)	4-Alkyl (e.g., 4-Methyl)	4-Aryl (e.g., 4-Phenyl)
Space Group (Typical)	(Monoclinic)	(Triclinic) or	or (Orthorhombic)
Packing Motif	Planar stacking; tight overlap.	Herringbone or offset stacking due to alkyl steric bulk.	T-shaped or Edge-to-Face -stacking; high lattice energy.
N3...Cl Distance	Short (2.95 - 3.05 Å). Unhindered interaction.	Moderate (3.05 - 3.15 Å). Methyl group forces slight elongation.	Variable. Aryl torsion angle dictates access; often solvated.
Hygroscopicity	High. High charge density accessible to water.	Moderate. Hydrophobic alkyl shield reduces water uptake.	Low. Bulk prevents water ingress; most stable solid form.
Melting Point	Moderate (C).	Lower (C) due to disrupted packing.	High (C) due to extensive -network.
Salt Stability	Prone to dissociation (HCl loss) upon heating.	Moderately stable.	Very stable; lattice energy locks the HCl.

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Expert Insight: For drug candidates, 4-Aryl oxazoles offer the best balance of non-hygroscopicity and thermal stability. The 4-Alkyl variants often form hygroscopic gums rather than crystals unless crystallized under strictly anhydrous conditions.

Crystallographic Deep Dive: The N3-H...Cl Interaction

The core of the crystal structure is the hydrogen bond between the protonated oxazole nitrogen (

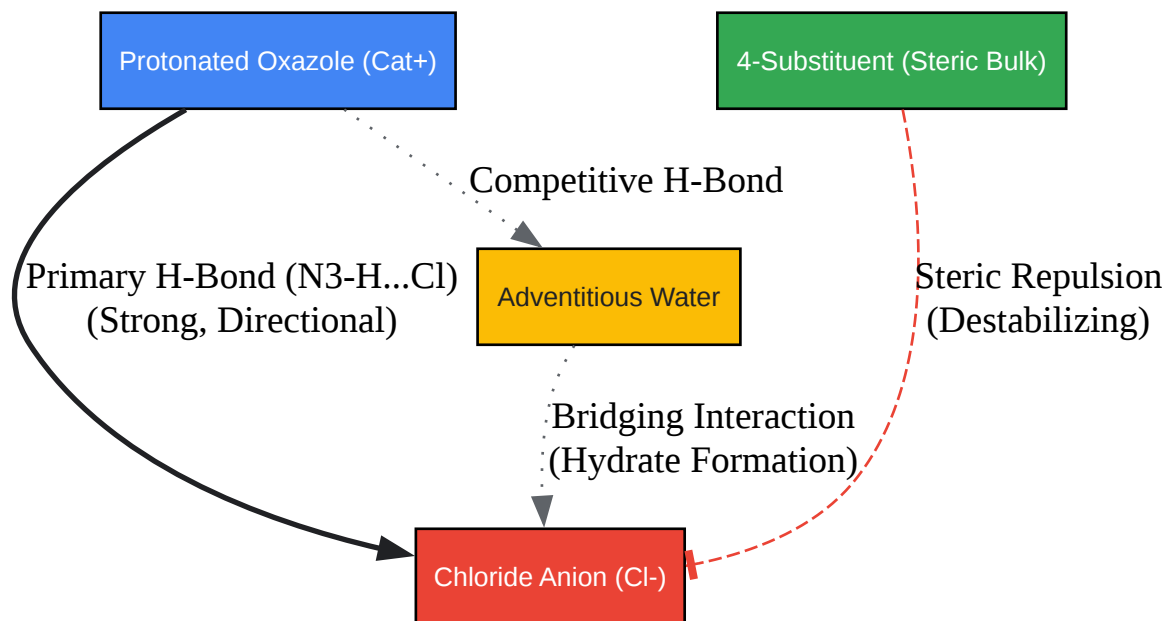
) and the chloride anion (

).

- Geometry: The oxazole ring is planar. Upon protonation, the internal angle expands (typically by) to accommodate the proton.
- The "Clamping" Effect: In 4-substituted derivatives, the Chloride ion is often "clamped" between the C4-substituent and the C2-substituent (if present).
 - Observation: If the 4-substituent is an ester or ketone (electron-withdrawing), the basicity of N3 drops, lengthening the bond and reducing salt stability.
- Solvation: 4-substituted oxazole HCl salts frequently crystallize as monohydrates if water is present, where a water molecule bridges the and the , disrupting the direct salt bridge.

Visualization: H-Bonding Network

The following diagram illustrates the competing interactions in the crystal lattice.



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Figure 1: Interaction map showing the primary salt bridge (N3-H...Cl) and the destabilizing steric effect of the 4-substituent, which can lead to hydrate formation if moisture is present.

Experimental Protocol: Anhydrous Salt Formation

To obtain high-quality single crystals suitable for XRD (X-Ray Diffraction) and to avoid hydrate formation, a strict anhydrous protocol is required.

Objective: Isolate Kinetic Form I (Anhydrous) of 4-Phenyloxazole HCl.

- **Dissolution:** Dissolve 1.0 mmol of the 4-substituted oxazole free base in 5 mL of anhydrous 1,4-dioxane (or Et₂O if solubility permits). Note: Dioxane is preferred for oxazoles to suppress oiling out.
- **Acidification:** Cool to

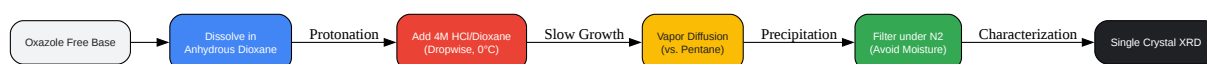
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. Slowly add 1.1 eq of 4M HCl in Dioxane dropwise.

- Critical Step: Do NOT use aqueous HCl. The presence of water will favor the hydrate or hydrolysis of the ring if sensitive groups are present.
- Crystallization:
 - Vapor Diffusion Method: Transfer the solution to a small vial. Place this vial inside a larger jar containing n-pentane or hexane. Seal the outer jar.
 - Allow to stand undisturbed at

C for 48-72 hours.
- Harvesting: Filter the white needles/prisms rapidly under a stream of dry nitrogen (the salts are often hygroscopic).
- Analysis: Immediately coat crystals in Paratone oil for XRD mounting.

Workflow Diagram



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Figure 2: Step-by-step workflow for isolating anhydrous oxazole hydrochloride salts for structural analysis.

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